![molecular formula C10H9N3O2 B6598453 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 5579-47-5](/img/structure/B6598453.png)
4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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Overview
Description
4-Benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (4-BTD) is an organic compound that can be synthesized from the reaction of benzyl amine and 2-chloro-4-nitrobenzaldehyde. It has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a model compound for the study of reaction mechanisms. It has also been used as a ligand in coordination chemistry and as a potential inhibitor of the enzyme cytochrome P450.
Mechanism of Action
The mechanism of action of 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition by 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could potentially lead to changes in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione are not well understood. However, it has been found to inhibit the enzyme cytochrome P450, which could lead to changes in drug metabolism. In addition, 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to have antioxidant properties, which could potentially have beneficial effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in laboratory experiments is that it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can be used as a model compound for the study of reaction mechanisms, as well as a ligand in coordination chemistry. The main limitation of using 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects have not been extensively studied.
Future Directions
The potential future directions for 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione research include further study of its mechanism of action and biochemical and physiological effects. Additionally, further study of its potential applications in organic synthesis, polymer synthesis, and coordination chemistry could lead to new and improved methods for these processes. Finally, further research into the potential antioxidant properties of 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could lead to new treatments for human health conditions.
Synthesis Methods
The synthesis of 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves the reaction of benzyl amine and 2-chloro-4-nitrobenzaldehyde. The reaction is conducted in a basic medium, such as aqueous sodium hydroxide, and is carried out at room temperature. The reaction proceeds through a series of steps, including nucleophilic addition, and the formation of an iminium ion intermediate. The final product of the reaction is 4-benzyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in a yield of approximately 70%.
properties
IUPAC Name |
4-benzyl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-6-11-12-10(15)13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTAJSSYKBZIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20787447 |
Source
|
Record name | 4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20787447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
5579-47-5 |
Source
|
Record name | 4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20787447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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